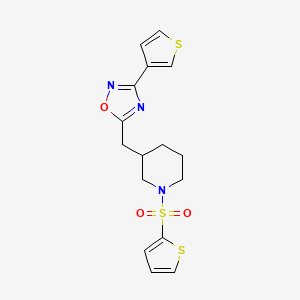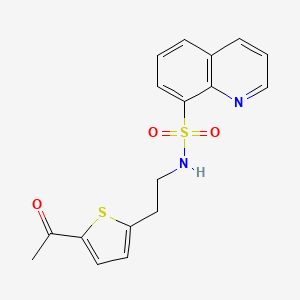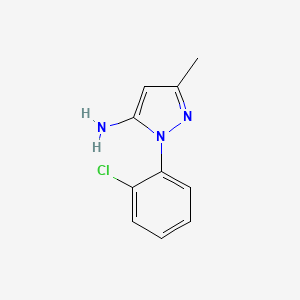
5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H17N3O3S3 and its molecular weight is 395.51. The purity is usually 95%.
BenchChem offers high-quality 5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Spectral Analysis The compound 5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is related to a class of compounds noted for their biological activities, particularly those bearing the 1,3,4-oxadiazole moiety. This class has been extensively researched, leading to the synthesis of various derivatives. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, exploring their biological activities against enzymes like butyrylcholinesterase (BChE) and assessing their binding affinity through molecular docking studies. The synthesized compounds showed potential interactions with amino acid residues crucial for ligand stabilization in the binding sites of human BChE protein, highlighting their significance in biological processes (Khalid et al., 2016).
Antimicrobial Studies
Antimicrobial Properties A number of studies have synthesized and evaluated derivatives of 1,3,4-oxadiazole for their antimicrobial properties. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, examining their structural characteristics and assessing their activity against both Gram-negative and Gram-positive bacteria. These compounds displayed moderate to potent activity, demonstrating the potential of this class of compounds in antimicrobial applications (Khalid et al., 2016). Furthermore, research by Krolenko et al. (2016) into 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those with piperidine or pyrrolidine rings, revealed strong antimicrobial activity, supporting the significance of structural modifications in enhancing biological efficacy (Krolenko et al., 2016).
Structural and Activity Relationship
Synthesis and Activity Correlation The synthesis of novel derivatives and the assessment of their biological activities is a key area of interest. For instance, the study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. The results indicated that some synthesized compounds exhibited strong anticancer activities, though further in vivo studies were suggested to confirm their therapeutic usefulness (Rehman et al., 2018). This study underlines the importance of structural modifications in enhancing biological activities and the need for comprehensive evaluations to understand their full potential.
Propriétés
IUPAC Name |
3-thiophen-3-yl-5-[(1-thiophen-2-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c20-25(21,15-4-2-7-24-15)19-6-1-3-12(10-19)9-14-17-16(18-22-14)13-5-8-23-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHVRUBICOMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2794949.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2794950.png)

![(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2794952.png)
![N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2794953.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)



![N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2794967.png)

